Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that contains both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a cyclization process. The reaction conditions are generally mild, and the yield of the product is relatively high.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the imidazole and pyridine rings.
Reduction: Dihydro derivatives of the imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key signaling molecules and disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but contains a pyrimidine ring instead of an imidazole ring.
2-Aminothiazole derivatives: These compounds also contain nitrogen and sulfur heterocycles and exhibit a range of biological activities.
Bipyridine derivatives: These compounds are used as ligands in coordination chemistry and have applications in catalysis and material science.
The uniqueness of this compound lies in its specific combination of pyridine and imidazole rings, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyridin-4-yl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
OFSNMQXDEVAKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=NC=C2)C |
Origin of Product |
United States |
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